molecular formula C20H18N2O2 B5861016 2-phenoxy-N-[4-(phenylamino)phenyl]acetamide

2-phenoxy-N-[4-(phenylamino)phenyl]acetamide

Cat. No.: B5861016
M. Wt: 318.4 g/mol
InChI Key: ZAQSLEGIOZSACY-UHFFFAOYSA-N
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Description

2-phenoxy-N-[4-(phenylamino)phenyl]acetamide is an organic compound that belongs to the class of phenoxyacetamides. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxy-N-[4-(phenylamino)phenyl]acetamide typically involves the reaction of 2-phenoxyacetic acid with 4-aminodiphenylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-phenoxy-N-[4-(phenylamino)phenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenoxyacetic acid derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

2-phenoxy-N-[4-(phenylamino)phenyl]acetamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and analgesic properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-phenoxy-N-[4-(phenylamino)phenyl]acetamide involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to its observed pharmacological effects. Detailed studies on its molecular interactions and binding affinities are essential to fully understand its mechanism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-phenoxy-N-[4-(phenylamino)phenyl]acetamide is unique due to its specific structural features and the presence of both phenoxy and phenylamino groups.

Properties

IUPAC Name

N-(4-anilinophenyl)-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2/c23-20(15-24-19-9-5-2-6-10-19)22-18-13-11-17(12-14-18)21-16-7-3-1-4-8-16/h1-14,21H,15H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAQSLEGIOZSACY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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